2-[1-({[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)CYCLOPENTYL]ACETIC ACID
Overview
Description
2-[1-({[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)CYCLOPENTYL]ACETIC ACID is a complex organic compound that features a naphthalene ring, a thiazole ring, and a cyclopentyl group
Preparation Methods
The synthesis of 2-[1-({[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)CYCLOPENTYL]ACETIC ACID typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the naphthalene group via a coupling reaction. The cyclopentyl group is then added through a substitution reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
2-[1-({[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)CYCLOPENTYL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace functional groups on the compound.
Coupling Reactions: These reactions involve the formation of carbon-carbon bonds, often using palladium-catalyzed cross-coupling reactions
Scientific Research Applications
2-[1-({[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)CYCLOPENTYL]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[1-({[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)CYCLOPENTYL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
When compared to similar compounds, 2-[1-({[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}METHYL)CYCLOPENTYL]ACETIC ACID stands out due to its unique combination of a naphthalene ring, thiazole ring, and cyclopentyl group. Similar compounds include:
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Steviol glycosides: Natural sweeteners derived from the Stevia plant.
Knoevenagel condensation products: Widely used in organic synthesis for creating carbon-carbon bonds.
These comparisons highlight the distinct structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[1-[2-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)amino]-2-oxoethyl]cyclopentyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-19(12-22(13-20(26)27)10-3-4-11-22)24-21-23-18(14-28-21)17-9-5-7-15-6-1-2-8-16(15)17/h1-2,5-9,14H,3-4,10-13H2,(H,26,27)(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUKBUBQQGRBKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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